

Physicochemical Properties of 5-Phenyl-2-Benzoxazolethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Benzoxazolethiol, 5-phenyl-*

Cat. No.: B103128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physicochemical properties of 5-phenyl-2-benzoxazolethiol (CAS No: 17371-99-2). While experimental data for certain parameters remain to be fully elucidated in publicly accessible literature, this document compiles the available quantitative data and presents standardized, detailed experimental protocols for the determination of key physicochemical properties including melting point, acid dissociation constant (pKa), lipophilicity (logP), and solubility. These methodologies are based on established practices for heterocyclic compounds and are intended to guide researchers in the comprehensive characterization of this and similar molecules. Visual workflows are provided to illustrate the experimental processes.

Introduction

5-Phenyl-2-benzoxazolethiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group and a thiol group. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of 5-phenyl-2-benzoxazolethiol is fundamental for its potential application in drug design and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This guide serves as a foundational resource for researchers engaged in the study of this compound.

Core Physicochemical Properties

The known quantitative physicochemical data for 5-phenyl-2-benzoxazolethiol are summarized in the table below. It is important to note that comprehensive experimental data for this specific molecule is limited in the current body of scientific literature.

Property	Value	Reference
CAS Number	17371-99-2	[1]
Molecular Formula	C ₁₃ H ₉ NOS	
Molecular Weight	227.28 g/mol	[1]
Melting Point	213 °C	[1]
Appearance	Solid	
SMILES	S=C1NC2=CC(=CC=C2O1)C1 =CC=CC=C1	[1]
InChI Key	QKLMWNVNJBXKRG- UHFFFAOYSA-N	[1]
Synonyms	2-Mercapto-5-phenylbenzoxazole, 5- Phenylbenzoxazoline-2(3H)-thione, 5-phenyl-2,3-dihydro- 1,3-benzoxazole-2-thione	[1]

Table 1: Summary of Known Physicochemical Properties of 5-phenyl-2-benzoxazolethiol.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of critical physicochemical parameters for 5-phenyl-2-benzoxazolethiol.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology: The melting point of 5-phenyl-2-benzoxazolethiol can be determined using the open capillary tube method.[2][3]

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the thiol group in 5-phenyl-2-benzoxazolethiol.

Methodology: Spectrophotometric Titration

- A stock solution of 5-phenyl-2-benzoxazolethiol is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffers with a range of known pH values.
- The UV-Vis absorption spectrum of the compound is recorded for each buffered solution.
- The absorbance at a specific wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.
- The resulting titration curve is analyzed, and the pKa is determined as the pH at which the concentrations of the protonated and deprotonated forms are equal (the inflection point of the curve).

Alternative Methodology: Isothermal Titration Calorimetry (ITC) Isothermal titration calorimetry can also be employed for the direct determination of the pKa of thiols.[4] This method measures the heat change upon titration of the compound with an acid or base.

Lipophilicity (logP) Determination

The partition coefficient ($\log P$) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting the membrane permeability and in vivo distribution of a drug candidate.

Methodology: Shake-Flask Method The shake-flask method is the traditional and most direct way to determine the octanol-water partition coefficient.^[5]

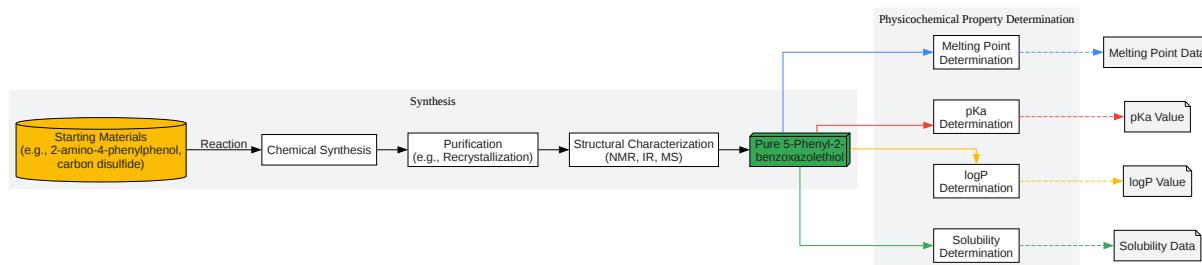
- A known amount of 5-phenyl-2-benzoxazolethiol is dissolved in a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 for $\log D$ determination) that have been pre-saturated with each other.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The $\log P$ is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

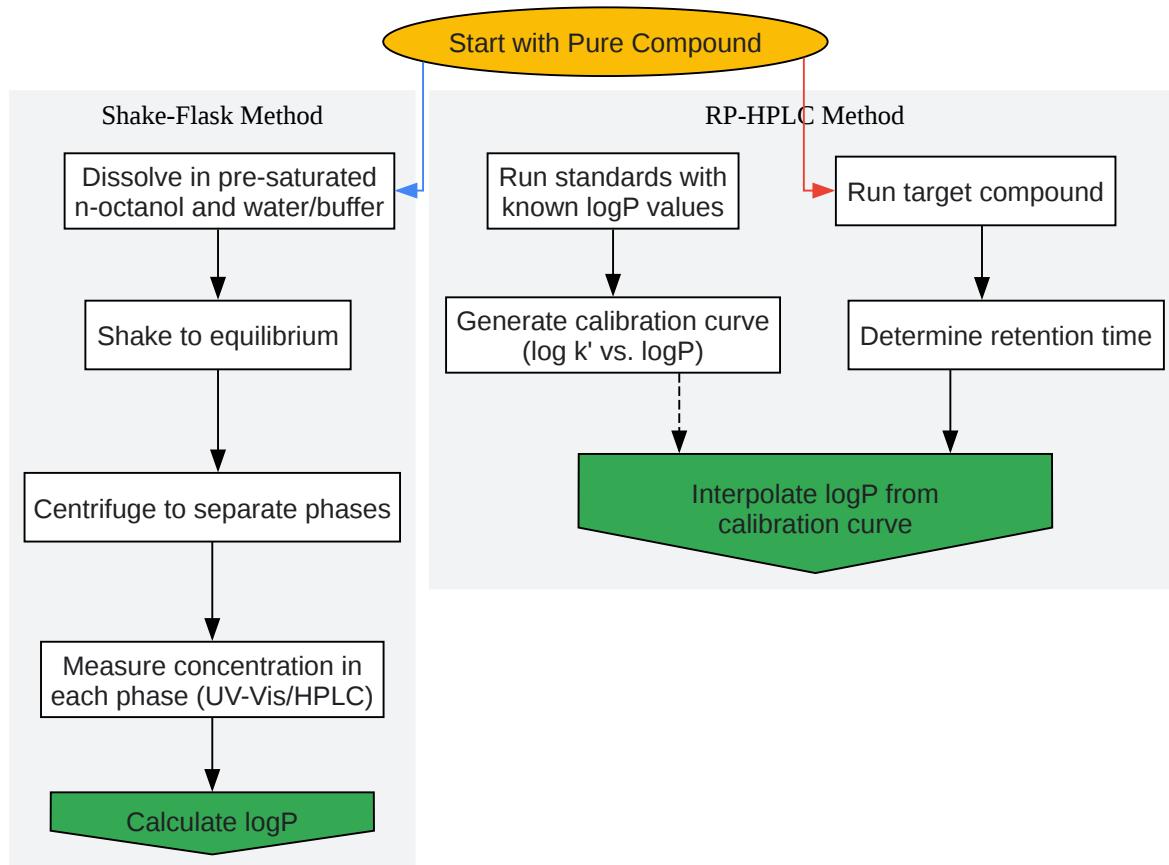
Alternative Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC offers a faster and more efficient method for estimating $\log P$ values.^[6]

- A series of standard compounds with known $\log P$ values are injected onto a reversed-phase HPLC column (e.g., C18).
- The retention times of these standards are measured under isocratic conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
- A calibration curve is constructed by plotting the logarithm of the capacity factor (k') against the known $\log P$ values of the standards.

- 5-phenyl-2-benzoxazolethiol is then injected under the same chromatographic conditions, and its retention time is measured.
- The logP of the target compound is then interpolated from the calibration curve.

Solubility Determination


Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and bioavailability.


Methodology: Equilibrium Solubility Method

- An excess amount of solid 5-phenyl-2-benzoxazolethiol is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, ethanol).
- The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
- The resulting suspension is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[1][2]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the experimental determination of the physicochemical properties of 5-phenyl-2-benzoxazolethiol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ws [chem.ws]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 5-Phenyl-2-Benzoxazolethiol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103128#physicochemical-properties-of-5-phenyl-2-benzoxazolethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com